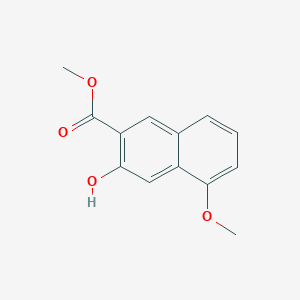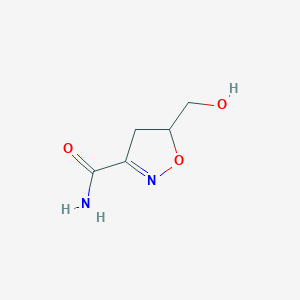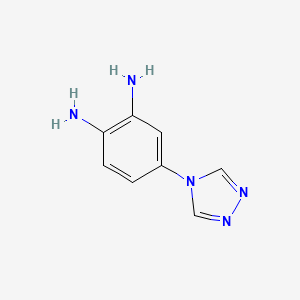
2-amino-4-(4H-1,2,4-triazol-4-yl)phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(4H-1,2,4-triazol-4-yl)phenylamine is an organic compound that features a benzene ring substituted with a triazole ring and two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenylamine typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzonitrile with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired diamine compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-(4H-1,2,4-triazol-4-yl)phenylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the triazole ring or the benzene ring.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-amino-4-(4H-1,2,4-triazol-4-yl)phenylamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenylamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
1,4-bis(4H-1,2,4-triazol-4-yl)benzene: This compound has a similar structure but lacks the amine groups, which can affect its reactivity and applications.
4-(4H-1,2,4-triazol-4-yl)benzoic acid: This compound has a carboxylic acid group instead of amine groups, leading to different chemical properties and uses.
Uniqueness
2-amino-4-(4H-1,2,4-triazol-4-yl)phenylamine is unique due to the presence of both the triazole ring and the amine groups, which provide a combination of reactivity and coordination capabilities. This makes it a versatile compound for various applications in chemistry, biology, and materials science.
Propiedades
IUPAC Name |
4-(1,2,4-triazol-4-yl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7-2-1-6(3-8(7)10)13-4-11-12-5-13/h1-5H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZATXSILMDHQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(trifluoromethyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7828987.png)
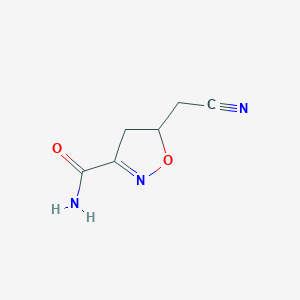
![2-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile](/img/structure/B7829000.png)
![3-{3-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B7829007.png)
![[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B7829015.png)
![2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamide](/img/structure/B7829023.png)
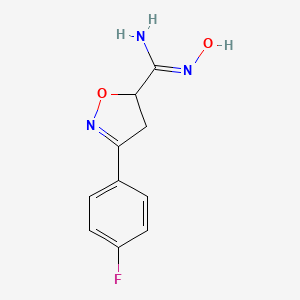
![2-{2',6-DIMETHOXY-[1,1'-BIPHENYL]-3-YL}ACETIC ACID](/img/structure/B7829044.png)
![methyl N-[2,4-difluoro-3-(hydroxymethyl)phenyl]carbamate](/img/structure/B7829047.png)
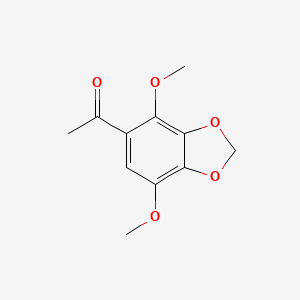
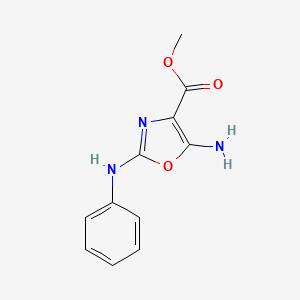
![4-[5-(3,4-dihydroxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]butanoic acid](/img/structure/B7829058.png)
